

# Ulipristal Acetate-d6: A Technical Guide to Stability and Storage

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## Compound of Interest

Compound Name: *Ulipristal acetate-d6*

Cat. No.: *B15545683*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Ulipristal acetate-d6**. The information presented is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated analogue of Ulipristal acetate.

Disclaimer: Specific stability studies for **Ulipristal acetate-d6** are not extensively available in published literature. The data presented here is largely based on studies conducted on the non-deuterated form, Ulipristal acetate (UPA). It is reasonably assumed that the stability profile of the deuterated analogue is comparable under similar conditions. However, for critical applications, it is recommended to perform specific stability assessments for **Ulipristal acetate-d6**.

## Compound Information

Parameter	Value	Reference
IUPAC Name	17-(acetyloxy)-11 $\beta$ -[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione	[1]
Synonyms	CDB-2914-d6	[2]
CAS Number	1621894-64-1	[1][3]
Molecular Formula	C30H31D6NO4	[3]
Molecular Weight	481.66 g/mol	[3]
Primary Use	Research, tracer, internal standard for analytical quantification (NMR, GC-MS, LC-MS)	[1][2][3][4]

## Recommended Storage Conditions

To maintain the integrity and stability of **Ulipristal acetate-d6**, the following storage conditions are recommended based on information available for Ulipristal acetate.

Condition	Recommendation	Reference
Temperature (Powder)	20-25°C (68-77°F) for short-term storage. -20°C for long-term storage (up to 3 years).	[5][6]
Temperature (In Solution)	-20°C for up to 1 month. -80°C for stock solutions for up to 1 year.	[6]
Light	Protect from light. Store in a light-resistant container or in the dark.	[5]
Moisture & Air	Store in a tightly sealed container in a dry and well-ventilated area.	[1][7][8]
Incompatible Materials	Avoid strong oxidizing agents, strong acids, and strong alkalis.	[7][8]

## Forced Degradation Studies of Ulipristal Acetate

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the results from forced degradation studies performed on Ulipristal acetate (UPA).

## Summary of Forced Degradation Conditions and Results

Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation	Reference
Acidic Hydrolysis	0.1 N Methanolic HCl	1 hour	60°C	Not specified, 2 degradants observed	[3]
Alkaline Hydrolysis	0.1 N Methanolic NaOH	1 hour	60°C	Not specified, 7 degradants observed	[3]
Oxidative	3% H2O2	1 hour	60°C	17.25%	[3]
Thermal	Dry Heat	4 hours	60°C	10.02%	[3]
Photolytic	Direct Sunlight	48 hours	Ambient	Not specified, 1 degradant observed	[3]

## Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Ulipristal Acetate.

### Preparation of Stock and Standard Solutions

- Stock Solution: Accurately weigh and dissolve 10 mg of Ulipristal acetate in 10 mL of methanol to obtain a concentration of 1 mg/mL.
- Working Standard Solution: Further dilute the stock solution with methanol to achieve the desired concentrations for analysis (e.g., 100 ng/spot for HPTLC analysis).

### Stress Degradation Methodologies[3]

- Acid Degradation:
  - Dissolve 10 mg of Ulipristal acetate in 10 mL of 0.1 N methanolic HCl.

- Reflux the solution at 60°C for 1 hour in the dark.
- After cooling, neutralize the solution with 0.1 N methanolic NaOH.
- Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
- Alkaline Degradation:
  - Dissolve 10 mg of Ulipristal acetate in 10 mL of 0.1 N methanolic NaOH.
  - Reflux the solution at 60°C for 1 hour in the dark.
  - After cooling, neutralize the solution with 0.1 N methanolic HCl.
  - Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
- Oxidative Degradation:
  - Dissolve 10 mg of Ulipristal acetate in 10 mL of 3% (v/v) hydrogen peroxide in methanol.
  - Reflux the solution at 60°C for 1 hour in the dark.
  - Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
- Thermal Degradation:
  - Keep 10 mg of Ulipristal acetate powder in an oven at 60°C for 4 hours.
  - After the specified time, dissolve the powder in methanol to prepare a 1 mg/mL solution.
  - Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
- Photochemical Degradation:
  - Expose 10 mg of Ulipristal acetate powder to direct sunlight for 48 hours.
  - After exposure, dissolve the powder in methanol to prepare a 1 mg/mL solution.
  - Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.

## Visualizations

### Workflow for Stability Indicating Method Development

The following diagram illustrates a typical workflow for developing a stability-indicating analytical method, a crucial process for accurately assessing the stability of a drug substance like **Ulipristal acetate-d6**.

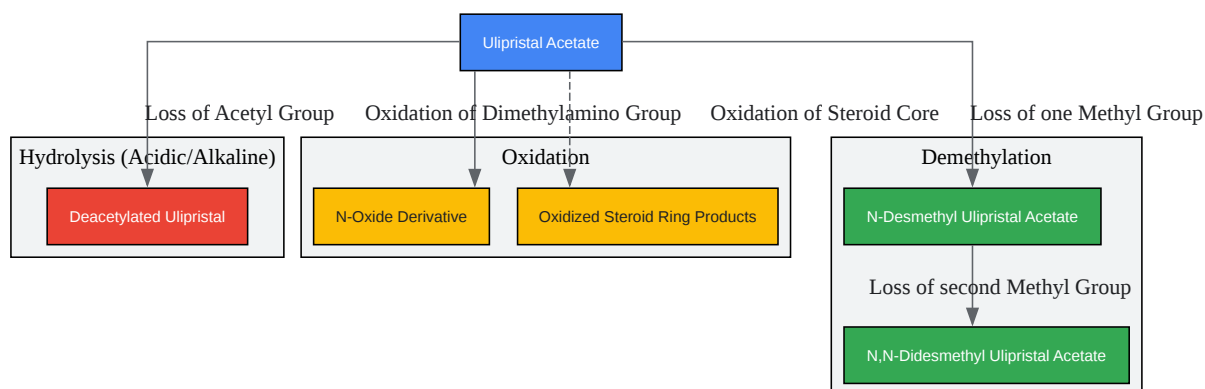


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Caption: Workflow for developing a stability-indicating analytical method.

### Potential Degradation Pathways

Based on the identified degradation products from forced degradation studies of Ulipristal acetate, the following diagram illustrates the potential chemical transformations the molecule may undergo under stress conditions.



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Caption: Potential degradation pathways of Ulipristal Acetate under stress.

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